Product packaging for Ethyl 2-fluoro-3-hydroxypropanoate(Cat. No.:CAS No. 1993-92-6)

Ethyl 2-fluoro-3-hydroxypropanoate

Cat. No.: B180755
CAS No.: 1993-92-6
M. Wt: 136.12 g/mol
InChI Key: OJWDFJSPDAOXMZ-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecular Design for Advanced Synthesis

Key advantages of fluorine incorporation in molecular design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the body. youtube.comtandfonline.com This can increase the in vivo lifetime and bioavailability of a drug. youtube.comtandfonline.com

Increased Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, such as proteins and enzymes, potentially increasing the potency of a drug. numberanalytics.comtandfonline.com

Altered Physicochemical Properties: Fluorine substitution can modify a molecule's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. youtube.comnumberanalytics.com

An estimated 20-30% of all pharmaceuticals currently on the market contain at least one fluorine atom, highlighting the immense impact of organofluorine chemistry on medicine. numberanalytics.com

Role of α-Fluoro-β-hydroxy Ester Scaffolds in Enabling Complex Molecular Architectures

Within the vast landscape of organofluorine compounds, α-fluoro-β-hydroxy esters represent a particularly valuable class of building blocks for organic synthesis. This structural motif, characterized by a fluorine atom at the α-position and a hydroxyl group at the β-position relative to an ester group, provides a versatile scaffold for the construction of more complex molecules.

The presence of three distinct functional groups—the ester, the fluorine atom, and the hydroxyl group—offers multiple points for chemical modification. This allows chemists to introduce a wide range of other atoms and functional groups, leading to the synthesis of diverse and complex molecular architectures. These scaffolds are particularly important in the synthesis of fluorinated analogues of natural products and other biologically active molecules. nih.gov

Research Landscape and Specific Focus on Ethyl 2-fluoro-3-hydroxypropanoate

The synthesis of α-fluoro-β-hydroxy esters has been an active area of research, with a focus on developing stereoselective methods to control the three-dimensional arrangement of atoms. rsc.orgelsevierpure.com Enantioselective synthesis, which produces a single enantiomer (a non-superimposable mirror image) of a chiral molecule, is particularly crucial in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities.

This article will now focus specifically on This compound , a representative and important member of the α-fluoro-β-hydroxy ester family. lookchem.com This compound serves as a key starting material for the synthesis of various biologically active molecules and advanced materials. lookchem.com We will delve into its chemical properties, synthesis methods, and its role as a precursor in the creation of more complex fluorinated compounds.

Chemical Profile of this compound

This compound is an organic compound with the chemical formula C₅H₉FO₃. nih.gov It is the ethyl ester of 2-fluoro-3-hydroxypropanoic acid. lookchem.com

PropertyValue
Molecular Formula C₅H₉FO₃
Molecular Weight 136.12 g/mol
CAS Number 1993-92-6
Boiling Point 95-96 °C at 12 Torr
Density 1.154 g/cm³ (Predicted)
Data sourced from PubChem and other chemical suppliers. lookchem.comnih.govchemicalbook.com

Synthesis of this compound

The synthesis of this compound and related α-fluoro-β-hydroxy esters can be achieved through various synthetic routes. One notable method is the Reformatsky-type reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc. An enantioselective version of this reaction has been developed for the synthesis of α-fluoro-β-hydroxy esters, yielding high diastereoselectivities and enantioselectivities. rsc.org

Another approach involves the biocatalytic synthesis of the parent acid, 2-fluoro-3-hydroxypropionic acid, using engineered E. coli. nih.govfrontiersin.org This environmentally friendly method utilizes 2-fluoromalonic acid as a substrate and has the potential for the production of fluorinated biopolymers. nih.gov The resulting acid can then be esterified to yield this compound.

Applications in Advanced Synthesis

This compound is a valuable building block in organic synthesis due to its trifunctional nature. The hydroxyl group can be oxidized to an aldehyde or ketone, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, and the fluorine atom can influence the reactivity of adjacent functional groups.

This compound and its derivatives have been utilized in the synthesis of:

Fluorinated Nucleoside Analogues: These compounds are of interest for their potential antiviral activities. nih.gov

Fluorinated Amino Acids: The introduction of fluorine into amino acids can lead to peptides with enhanced stability and unique biological properties. nih.gov

Fluorinated Polymers: The parent acid, 2-fluoro-3-hydroxypropionic acid, can be polymerized to create fluorinated polyesters, which may have applications in materials science. nih.gov

This compound stands as a significant compound within the field of organofluorine chemistry. Its unique combination of a fluorine atom, a hydroxyl group, and an ester functionality makes it a versatile synthetic intermediate. The ongoing development of efficient and stereoselective methods for its synthesis, including both chemical and biocatalytic approaches, will continue to expand its utility in the creation of advanced pharmaceuticals, agrochemicals, and materials. The principles of fluorine incorporation that make this molecule valuable are a driving force in modern molecular design, enabling the creation of compounds with tailored properties for a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO3 B180755 Ethyl 2-fluoro-3-hydroxypropanoate CAS No. 1993-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDFJSPDAOXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-92-6
Record name ethyl 2-fluoro-3-hydroxypropanoate
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Chemical Reactivity and Subsequent Transformations of Ethyl 2 Fluoro 3 Hydroxypropanoate

Dehydration and Conversion to α-Fluoroacrylates

A key transformation of Ethyl 2-fluoro-3-hydroxypropanoate is its dehydration to yield ethyl 2-fluoroacrylate. This conversion is significant as α-fluoroacrylates are important monomers for the synthesis of various fluorinated polymers and serve as intermediates in the preparation of other organic compounds. The dehydration reaction involves the elimination of the hydroxyl group and a proton from the adjacent carbon, forming a carbon-carbon double bond.

The analogous transformation of the methyl ester, mthis compound, to methyl 2-fluoroacrylate (MFA) is a well-documented process. google.comresearchgate.net This suggests a similar pathway for the ethyl ester. The synthesis of MFA from its corresponding 3-hydroxypropanoate precursor is a strategic approach to circumvent the challenges associated with the storage and transportation of the highly reactive MFA monomer. researchgate.net The reaction typically proceeds under acidic conditions, which facilitate the removal of the hydroxyl group.

Table 1: General Conditions for Dehydration of Alkyl 2-fluoro-3-hydroxypropanoates
Starting MaterialReagent/CatalystProductSignificance
This compoundAcid Catalyst (e.g., H₂SO₄, TsOH)Ethyl 2-fluoroacrylatePrecursor for fluorinated polymers and other organic syntheses.
Mthis compoundNot specifiedMethyl 2-fluoroacrylate (MFA)A stable precursor route to the highly reactive MFA monomer. researchgate.net

Saponification and Hydrolytic Transformations to Corresponding Acids

The ethyl ester group of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-fluoro-3-hydroxypropanoic acid. This transformation, known as saponification when carried out with a base (like sodium hydroxide (B78521) or potassium hydroxide), is a fundamental reaction in organic chemistry.

The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. This hydrolytic process is a common strategy for converting esters into their acid counterparts, which can then be used in further synthetic steps. For instance, the saponification of related fluoroesters, such as ethyl 3-fluoro-2-oxo-4-phenylbutanoate, has been demonstrated as a method to obtain the corresponding fluoroacid. princeton.edu Similarly, the hydrolysis of fluoromalonate esters to α-fluorocarboxylic acid derivatives is a known transformation. worktribe.com

Table 2: Saponification of this compound
ReactantReagentsProductReaction Type
This compound1. NaOH (aq) or KOH (aq) 2. H₃O⁺2-Fluoro-3-hydroxypropanoic acidSaponification (Base-mediated hydrolysis)

Derivatization for Further Synthetic Utility

The presence of a hydroxyl group in this compound allows for a variety of derivatization reactions, enhancing its utility as a synthetic intermediate. These modifications can protect the hydroxyl group, convert it into a better leaving group for substitution reactions, or introduce new functional moieties.

One common derivatization is the conversion of the hydroxyl group into an ether or an ester. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding O-acylated product. Another important transformation is the conversion of the hydroxyl group into a leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This would facilitate subsequent nucleophilic substitution reactions at the C-3 position.

Furthermore, the core structure of this compound can be seen as a precursor to more complex fluorinated structures. For instance, related fluorine-containing 2,3-epoxypropanoates can be synthesized and their epoxy rings opened with various nucleophiles to afford 2-substituted 3-hydroxyesters. researchgate.net This highlights the potential for this compound to be a starting point for the stereoselective synthesis of diverse organofluorine compounds.

Table 3: Potential Derivatization Reactions of this compound
Reaction TypeReagentsProduct TypeSynthetic Utility
O-AcylationAcyl chloride or Anhydride, BaseEthyl 2-fluoro-3-acyloxypropanoateProtection of the hydroxyl group or introduction of a new functional group.
O-SulfonylationTosyl chloride or Mesyl chloride, BaseEthyl 2-fluoro-3-(tosyloxy/mesyloxy)propanoateConversion of the hydroxyl group into a good leaving group for SN2 reactions.
OxidationMild oxidizing agent (e.g., PCC, Swern oxidation)Ethyl 2-fluoro-3-oxopropanoateFormation of a β-ketoester, a versatile intermediate for C-C bond formation.

Chirality and Stereochemistry of Ethyl 2 Fluoro 3 Hydroxypropanoate Analogs

Exploration of Enantiomeric and Diastereomeric Forms

Ethyl 2-fluoro-3-hydroxypropanoate and its analogs can exist as four distinct stereoisomers: two pairs of enantiomers, which are further related as two pairs of diastereomers. These are designated based on the relative configuration of the substituents at the C2 and C3 carbons as syn and anti diastereomers. Each of these diastereomers exists as a pair of enantiomers, namely (2R, 3S) and (2S, 3R) for the syn form, and (2R, 3R) and (2S, 3S) for the anti form.

The specific stereoisomer can significantly influence the biological properties of these compounds. For instance, the different stereoisomers of fluorinated amino acids, which can be synthesized from α-fluoro-β-hydroxy esters, are expected to exhibit varied biological activities. alaska.edu The ability to access stereochemically pure forms is therefore crucial for structure-activity relationship studies and the development of potent and selective bioactive molecules. alaska.edu The phenomenon of self-induced diastereomeric anisochronism (SIDA) has been observed in related chiral alcohols and esters, where distinct NMR signals for the two enantiomers can be seen in scalemic mixtures due to the formation of diastereomeric associates. researchgate.net

Strategies for Absolute Stereochemical Control in Synthesis

Achieving absolute stereochemical control in the synthesis of this compound analogs is a key challenge that has been addressed through various innovative strategies. These methods aim to selectively produce a single desired stereoisomer out of the possible four.

Diastereoselective Aldol-Type Reactions:

One of the earliest approaches involved the aldol-type condensation of ethyl fluoroacetate (B1212596) with carbonyl compounds. ethz.ch While initial methods using bases like sodium hydride or sodium ethoxide gave poor yields, the use of lithium enolates of fluoroacetates showed some diastereoselectivity. ethz.ch For example, the reaction of the lithium enolate of ethyl fluoroacetate with ketones or aldehydes can yield syn to anti ratios ranging from 1:1 to 1:3.8. ethz.ch The use of bulkier esters, such as t-butyl fluoroacetate, and specific reaction conditions can significantly improve the diastereoselectivity, favoring the syn product. ethz.ch Furthermore, the generation of (Z)-titanium enolates has been shown to lead to highly stereoselective aldol (B89426) reactions, producing the erythro (or syn) diastereomer with high selectivity. ethz.ch

Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation of α-fluoro-β-keto esters is a powerful method for accessing chiral α-fluoro-β-hydroxy esters. This technique often employs ruthenium catalysts with chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). ethz.ch The stereochemical outcome of the reduction is influenced by the catalyst's structure, with different ligands favoring the formation of either syn or anti products with high enantioselectivity. ethz.ch

Enzymatic Reductions:

Biocatalysis offers a highly selective and environmentally friendly route to chiral α-fluoro-β-hydroxy esters. Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu By selecting the appropriate commercially available KRED, it is possible to obtain either the syn or anti diastereomer with high diastereomeric and enantiomeric excess. alaska.edunih.gov For instance, KRED 110 has been shown to yield the anti (2S, 3S) isomer, while KRED 130 predominantly produces the syn (2S, 3R) isomer. alaska.edu

Other Synthetic Approaches:

Reformatsky-type Reactions: Enantioselective Reformatsky-type reactions of ethyl iodofluoroacetate with ketones, catalyzed by chiral ligands, have been developed to produce α-fluoro-β-hydroxy esters with high diastereoselectivity and enantioselectivity for the major diastereomer. rsc.org

Fluorination of Chiral Precursors: The introduction of fluorine onto a chiral scaffold is another effective strategy. This can involve the use of electrophilic fluorinating reagents like Selectfluor or NFSI on chiral enolates or their equivalents. mdpi.com For example, the diastereoselective fluorination of chiral N,O-acetal isoserine derivatives has been demonstrated. nih.gov

From Fluorinated Building Blocks: The use of readily available fluorinated starting materials, such as fluoromalonate esters, provides a versatile entry point to various fluorinated compounds, including 2-fluoro-3-hydroxypropanoates through reduction. worktribe.comdur.ac.uk

The choice of synthetic strategy depends on the desired stereoisomer and the specific substitution pattern of the target analog. The following table summarizes some of the key stereoselective synthetic methods.

MethodReagents/CatalystKey FeatureProduct Stereochemistry
Diastereoselective Aldol ReactionLithium enolate of t-butyl fluoroacetateBulky ester enhances stereocontrolPredominantly syn
Asymmetric Transfer HydrogenationRu-TsDPEN catalystChiral ligand directs stereochemistryTunable to syn or anti with high ee
Enzymatic Reduction (DYRKR)Ketoreductases (e.g., KRED 110, KRED 130)High enantio- and diastereoselectivitySpecific enzymes for syn or anti isomers
Enantioselective Reformatsky ReactionEthyl iodofluoroacetate, chiral ligandCatalytic asymmetric C-C bond formationHigh de and ee for major diastereomer

Chiral Resolution Techniques and Their Methodological Advancements

While asymmetric synthesis aims to produce a single enantiomer, chiral resolution remains a valuable tool for separating racemic mixtures of this compound analogs. This is particularly useful when a stereoselective synthesis is not available or is inefficient.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a widely used technique that exploits the differential rate of reaction of enantiomers with an enzyme. Lipases are commonly employed for the resolution of racemic esters through enantioselective hydrolysis or transesterification. acs.org For example, lipases from Pseudomonas fluorescens have been used for the kinetic resolution of 2-substituted esters. acs.org The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value). While the kinetic resolution of ethyl 2-hydroxypropanoate using Candida antarctica lipase (B570770) B (CalB) shows poor enantioselectivity, protein engineering of enzymes can enhance their performance for specific substrates. manchester.ac.uk

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Bioreductive DKR of α-fluoro-β-keto esters using ketoreductases is a prime example of this powerful strategy. alaska.edunih.gov

Chromatographic Separation:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative method for separating enantiomers. researchgate.net Different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), have proven effective for the enantioseparation of various chiral compounds, including fluorinated molecules. researchgate.net

Fractional Crystallization of Diastereomeric Salts:

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. googleapis.comacs.org For instance, chiral amines like brucine, quinine, or ephedrine (B3423809) can be used to resolve racemic carboxylic acids. googleapis.com In a recent study, chloramphenicol (B1208) amine was successfully used as a chiral resolving agent to separate the enantiomers of a fluorinated acid via the formation of diastereomeric salts. acs.org

The selection of a suitable resolution technique depends on factors such as the scale of the separation, the nature of the substrate, and the desired level of enantiomeric purity. The following table highlights some of the advanced chiral resolution techniques.

TechniquePrincipleExample Application
Enzymatic Kinetic ResolutionEnantioselective reaction catalyzed by an enzyme (e.g., lipase)Resolution of racemic α-halo esters
Dynamic Kinetic Resolution (DKR)Kinetic resolution combined with in situ racemizationBioreductive DKR of α-fluoro-β-keto esters using KREDs
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of 3-fluorooxindole enantiomers
Fractional CrystallizationSeparation of diastereomeric salts based on solubilityResolution of a fluorinated acid using chloramphenicol amine

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Chiral Synthetic Building Block

Ethyl 2-fluoro-3-hydroxypropanoate serves as a highly versatile chiral building block in organic synthesis. Its structure contains two key functional groups—a hydroxyl group and a fluorine atom—at adjacent carbon atoms, along with an ester moiety. This arrangement allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex chiral molecules.

The presence of the fluorine atom significantly influences the molecule's reactivity and the properties of the final products. For instance, the fluorine atom can act as a control element in stereoselective reactions, guiding the formation of specific stereoisomers. This is particularly important in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its three-dimensional structure.

Biocatalysis, which utilizes enzymes to carry out chemical reactions, has also found a valuable substrate in fluorinated compounds like this compound. escholarship.org Enzymes can be used to perform highly selective transformations on these molecules, leading to the synthesis of enantiomerically pure compounds that are difficult to obtain through traditional chemical methods. escholarship.org This intersection of fluorine chemistry and biocatalysis opens up new avenues for the sustainable and efficient production of valuable chiral building blocks. escholarship.org

The reduction of fluoromalonate esters represents another pathway to obtaining chiral fluorinated building blocks. worktribe.com By first preparing the monoester through partial hydrolysis of the corresponding diesters, subsequent reduction can yield 2-fluoro-3-hydroxypropanoates. worktribe.com

Precursor in the Synthesis of Fluorinated Nucleosides and Nucleotides

One of the most significant applications of this compound is its role as a precursor in the synthesis of fluorinated nucleosides and nucleotides. These modified biological molecules are of immense interest in medicinal chemistry due to their potent antiviral and anticancer activities. researchgate.netmdpi.com

The introduction of a fluorine atom into the sugar moiety of a nucleoside can dramatically alter its biological properties. researchgate.netmdpi.comresearchgate.net This modification can enhance the metabolic stability of the drug, making it more resistant to degradation by enzymes in the body. researchgate.netmdpi.com Furthermore, the high electronegativity of fluorine can influence the molecule's conformation and its ability to bind to target enzymes or receptors, often leading to increased therapeutic efficacy. researchgate.netmdpi.com

The synthesis of these complex molecules often involves a convergent approach, where the fluorinated sugar component, derived from precursors like this compound, is coupled with a nucleobase. mdpi.comnih.gov This strategy allows for the efficient production of a diverse range of fluorinated nucleoside analogues for biological screening. mdpi.comnih.gov Several FDA-approved drugs, such as gemcitabine, used in cancer chemotherapy, are fluorinated nucleosides, highlighting the critical role of fluorinated building blocks in modern drug discovery. researchgate.netmdpi.comsmolecule.com

Table 1: Examples of FDA-Approved Fluorinated Nucleoside/Nucleotide Drugs

Drug NameTherapeutic Use
GemcitabinePancreatic, lung, ovarian, and breast cancer
SofosbuvirHepatitis C
EmtricitabineHIV/AIDS
ClevudineHepatitis B

This table is for illustrative purposes and is not an exhaustive list.

Intermediate in the Preparation of α-Fluoroalkyl-α-Amino Acids

This compound also serves as a key intermediate in the synthesis of α-fluoroalkyl-α-amino acids. These non-natural amino acids are valuable components for creating peptides and proteins with enhanced properties. The incorporation of a fluorine atom near the amino acid backbone can significantly impact the molecule's reactivity, conformation, and hydrophobicity. mdpi.com

The synthesis of α-fluoroalkyl-α-amino acids often involves the transformation of fluorinated starting materials. mdpi.com this compound, with its strategically placed fluorine and hydroxyl groups, can be chemically modified to introduce the amino functionality and create the desired amino acid structure.

These fluorinated amino acids have found applications in various areas of chemical biology and medicinal chemistry. mdpi.comnih.gov They can be used to create peptides with increased stability against enzymatic degradation, making them more effective as therapeutic agents. mdpi.com Furthermore, the unique properties of the fluorine atom make these amino acids useful as probes for studying protein structure and function using 19F NMR spectroscopy. mdpi.comnih.gov

Utility in the Production of Polymeric Materials from α-Fluoroacrylic Acid Derivatives

Beyond its applications in the life sciences, this compound is a valuable precursor for the production of advanced polymeric materials. It can be readily converted into α-fluoroacrylic acid derivatives, which are important monomers for creating fluorinated polymers. researchgate.netresearchgate.net

These polymers exhibit a range of desirable properties, including high thermal stability, chemical resistance, and unique optical and surface properties. For example, polymers derived from α-fluoroacrylates are used in the manufacturing of optical waveguides and as functional coatings with tunable wettability and improved adhesion. researchgate.net

The synthesis of these monomers often involves a multi-step process where this compound is a key intermediate. For instance, mthis compound (MFHP), a close analog, can be synthesized from Claisen salts and formaldehyde (B43269) and subsequently converted to methyl 2-fluoroacrylate (MFA). researchgate.netresearchgate.net This roundabout strategy helps to overcome the instability and storage issues associated with the direct handling of MFA. researchgate.net The resulting α-fluoroacrylate esters are then used in polymerization reactions to produce high-performance materials for applications in optics, paints, and semiconductor resists. epo.org

Strategic Value in Designing Fluorinated Organic Molecules with Tuned Properties for Chemical and Materials Science

The strategic incorporation of fluorine into organic molecules is a powerful tool for tuning their chemical and physical properties. This compound, as a readily available fluorinated building block, holds significant strategic value in the design of novel molecules for both chemical and materials science applications. worktribe.com

The presence of fluorine can influence a molecule's electronics, lipophilicity, and metabolic stability. researchgate.netmdpi.commdpi.com In medicinal chemistry, this allows for the rational design of drugs with improved pharmacokinetic and pharmacodynamic profiles. researchgate.netmdpi.com The substitution of hydrogen with fluorine can block sites of metabolism, leading to longer-lasting drugs. acs.org

In materials science, the introduction of fluorine can lead to materials with low surface energy, high thermal stability, and specific optical properties. researchgate.netepo.org For example, fluorinated polymers are known for their hydrophobicity and are used in a variety of coatings and specialty materials. The ability to precisely place fluorine atoms within a molecule, a process facilitated by building blocks like this compound, is therefore crucial for the development of next-generation materials with tailored functionalities.

The versatility of this compound allows chemists to access a wide array of more complex fluorinated structures, including heterocycles and other functionalized molecules, further expanding its utility in the creation of novel chemical entities. thieme-connect.de

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural and stereochemical analysis of ethyl 2-fluoro-3-hydroxypropanoate. Through the use of ¹H, ¹³C, and ¹⁹F NMR, researchers can gain comprehensive insights into the molecular framework of the compound.

¹H NMR spectroscopy provides information about the proton environments within the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl group protons, typically a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂). The protons on the propanoate backbone, specifically the diastereotopic protons of the hydroxymethyl group (CH₂OH) and the proton on the fluorine-bearing carbon (CHF), would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The magnitude of the geminal and vicinal coupling constants is instrumental in deducing the conformation and relative stereochemistry of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will display unique resonances for each carbon atom in the molecule: the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon atom bonded to the fluorine, and the carbon of the hydroxymethyl group. The carbon signal for the C-F bond is characteristically split into a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), a key indicator of fluorination.

¹⁹F NMR is a highly sensitive technique for direct observation of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. This signal will be split into a doublet of multiplets due to coupling with the vicinal protons, providing further confirmation of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
CH₃ (Ethyl) ¹H 1.2 - 1.4 Triplet
OCH₂ (Ethyl) ¹H 4.1 - 4.3 Quartet
CH₂OH ¹H 3.7 - 4.0 Multiplet
CHF ¹H 4.8 - 5.2 Doublet of Multiplets
CH₃ (Ethyl) ¹³C 13 - 15 Singlet
OCH₂ (Ethyl) ¹³C 61 - 63 Singlet
CH₂OH ¹³C 62 - 65 Doublet (due to ²JC-F)
CHF ¹³C 88 - 92 Doublet (due to ¹JC-F)

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-TOF, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is employed to obtain a precise mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula (C₅H₉FO₃), a critical step in the compound's identification.

Electrospray Ionization-Time of Flight (ESI-TOF) is a soft ionization technique often coupled with a high-resolution mass analyzer. It is particularly well-suited for polar molecules like this compound, typically generating protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). The resulting mass-to-charge ratio provides accurate molecular weight information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing reaction mixtures, assessing purity, and isolating the target compound. The fragmentation pattern observed in the mass spectrum can provide structural information, often showing characteristic losses of small neutral molecules such as water (H₂O) and ethanol (B145695) (C₂H₅OH).

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₅H₁₀FO₃⁺ 137.0614
[M+Na]⁺ C₅H₉FNaO₃⁺ 159.0433

Chromatographic Methods for Purification and Isomer Separation (e.g., HPLC)

Chromatographic techniques are fundamental for the purification of this compound and, crucially, for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Given that this compound possesses a chiral center at the C2 position, chiral HPLC is essential for separating its enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and enabling their separation. The choice of the chiral column and the composition of the mobile phase are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. This separation is paramount for studies where stereospecificity is a key factor.

X-ray Crystallography for Definitive Absolute Configuration Determination

While spectroscopic and chromatographic methods provide strong evidence for the structure and relative stereochemistry of this compound, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the construction of a three-dimensional electron density map, which reveals the precise arrangement of atoms in the crystal lattice. This provides an unambiguous assignment of the (R) or (S) configuration at the chiral center. However, obtaining a single crystal of suitable quality for X-ray analysis can be a challenging step and often requires extensive experimentation with different crystallization conditions. To date, the crystal structure of this compound has not been reported in the publicly available scientific literature.

Future Directions and Emerging Research Avenues in Ethyl 2 Fluoro 3 Hydroxypropanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Organocatalysis and Transition Metal Catalysis: Current strategies often employ organocatalysts or transition metal complexes. For instance, the Aldol (B89426) condensation of 4-fluorobenzaldehyde (B137897) with ethyl glyoxylate (B1226380) using L-proline as an organocatalyst can produce ethyl 3-hydroxy-2-(4-fluorophenyl)propanoate, albeit with moderate stereocontrol (68–72% enantiomeric excess). Similarly, zinc-mediated Reformatsky reactions provide a pathway but often result in racemic mixtures. A notable advancement involves a highly catalytic enantioselective Reformatsky reaction using a readily available prolinol ligand, which has been used to synthesize compounds like Ethyl-3-(2-fluorophenyl)-3-hydroxypropanoate with a 70% enantiomeric excess (ee). acs.org

Asymmetric hydrogenation represents a more promising route. Chiral ruthenium catalysts, such as (S)-BINAP-RuCl₂, have been successfully used for the hydrogenation of α-keto esters to yield the corresponding hydroxy esters with high enantioselectivity (92% ee) and yield (85%). The development of novel catalyst structures, including the combined design of a catalyst and a specific oxidizing agent, has been shown to enable the direct introduction of fluorine atoms into complex carboxylic acids, a method that could be adapted for the synthesis of fluorinated hydroxypropanoates. idw-online.de The rational design of ligands for transition metals like palladium is crucial for overcoming the high activation barriers associated with C-F bond formation. nih.gov

Biocatalysis: Enzymatic catalysis is a rapidly emerging frontier. Aldolase-catalyzed reactions, in particular, offer a sustainable and highly selective method for creating chiral organofluorine compounds. escholarship.org Type II pyruvate (B1213749) aldolases have been found to utilize fluoropyruvate as a substrate, enabling the synthesis of compounds such as methyl (S)-2-fluoro-3-hydroxypropanoate. escholarship.orgprinceton.edu This biocatalytic approach transforms simple fluorinated building blocks into more complex and valuable organofluorines, often with exceptional control over the stereochemistry at the fluorine-bearing carbon. escholarship.org

Table 1: Comparison of Catalytic Systems for Synthesizing Ethyl 2-fluoro-3-hydroxypropanoate Analogs

Catalytic SystemCatalyst ExampleReactantsProductEnantiomeric Excess (ee)Reference
Organocatalysis (Aldol)L-proline4-fluorobenzaldehyde + ethyl glyoxylateethyl 3-hydroxy-2-(4-fluorophenyl)propanoate68–72%
Organocatalysis (Reformatsky)Prolinol Ligand / ZnAldehydes + Ethyl bromoacetateEthyl-3-(2-fluorophenyl)-3-hydroxypropanoate70% acs.org
Transition Metal (Hydrogenation)(S)-BINAP-RuCl₂Methyl 2-(4-fluorophenyl)-3-oxopropanoate(R)-methyl 2-(4-fluorophenyl)-3-hydroxypropanoate92%
Biocatalysis (Aldol Addition)Type II Pyruvate Aldolase (B8822740) (HpcH family)Sodium fluoropyruvate + Formaldehyde (B43269)Methyl (S)-2-fluoro-3-hydroxypropanoateHigh escholarship.orgprinceton.edu

Integration with Green Chemistry Principles and Sustainable Synthetic Processes

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for fluorinated compounds like this compound. escholarship.org Key principles of green chemistry, such as the use of safer solvents, renewable feedstocks, and energy-efficient processes, are being actively integrated into synthetic methodologies.

One of the most significant advances is the use of water as a reaction solvent. A novel and straightforward method for synthesizing mthis compound has been developed using Claisen salts and formaldehyde in water, which serves to reduce costs and the environmental impact associated with volatile organic solvents. researchgate.netinformahealthcare.com

Biocatalysis is inherently a green technology. Enzymatic reactions are typically performed in aqueous media under mild temperature and pressure conditions, minimizing energy consumption and waste generation. escholarship.org The use of aldolases to produce fluorinated hydroxypropanoates from simple precursors exemplifies a sustainable pathway that can replace traditional, more hazardous chemical methods. escholarship.orgprinceton.edu

Furthermore, process intensification techniques like flow chemistry and mechanochemistry are being explored. Flow processes, which have been applied to Mannich-type multicomponent reactions of related β-fluoroketoesters, offer improved safety, efficiency, and scalability. dur.ac.uk Mechanochemically activated synthesis, such as ball-milling, can significantly reduce or eliminate the need for solvents, leading to more sustainable and efficient reactions. mdpi.com

Exploration of New Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools for building molecular diversity. rug.nl The development of MCRs for synthesizing fluorinated scaffolds is a major area of interest. Research has demonstrated the feasibility of using β-fluoroketoesters and β-fluoromalonates as key components in Mannich-type MCRs with various aldehydes and amines to rapidly generate libraries of functionalized molecules. dur.ac.uk

Domino reactions, or tandem/cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer a powerful strategy for constructing complex fluorinated molecules efficiently. thieme-connect.comacs.org For example, a three-component domino cyclization involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols has been developed to produce complex γ-lactam annulated oxazacycles. nih.govsemanticscholar.org While not directly involving this compound, these examples establish a proof of concept for applying similar MCR and domino strategies to its synthesis and derivatization. thieme-connect.comacs.orgoup.com The goal is to design novel sequences that incorporate the fluoro-hydroxypropanoate backbone into more elaborate molecular architectures in a single, atom-economical operation.

Table 2: Examples of Multicomponent and Domino Reactions for Fluorinated Compounds

Reaction TypeKey Fluorinated SubstrateOther ComponentsProduct ClassReference
Multicomponent Mannich-type Reaction2-fluoro-ethyl acetoacetateFormaldehyde, various aminesFunctionalized amino compounds dur.ac.uk
Multicomponent Domino CyclizationEthyl trifluoropyruvateAcetone, aminoethanolγ-Lactam annulated oxazacycles nih.govsemanticscholar.org
Domino ReactionFluorine-substituted quinazolines-Antiviral fluoro-quinazolines thieme-connect.com

Application of Computational Chemistry for Mechanistic Insights and Predictive Design

Computational chemistry has become an indispensable tool for advancing the synthesis of complex molecules like this compound. uomustansiriyah.edu.iq These methods provide deep insights into reaction mechanisms, transition states, and the origins of selectivity, which are often difficult to probe experimentally.

By modeling reaction pathways, chemists can understand and predict how changes in catalyst structure, substrates, or reaction conditions will influence the outcome, particularly the enantioselectivity. patonlab.com This predictive power accelerates the discovery and optimization of new catalytic systems, moving beyond traditional trial-and-error experimentation. patonlab.com For example, computational studies can elucidate the noncovalent interactions, such as hydrogen bonding or stereoelectronic effects like the fluorine gauche effect, that govern how a chiral catalyst distinguishes between different approaches of a substrate. patonlab.comacs.org

Furthermore, computational modeling is crucial for predictive design. By screening virtual libraries of potential catalysts, researchers can identify promising candidates for synthesis and experimental testing. patonlab.com This approach has been applied to design catalysts for achieving high levels of stereocontrol in various transformations. patonlab.com In the context of this compound, computational tools can be used to design novel organocatalysts, transition metal complexes, or even engineered enzymes with enhanced activity and selectivity for its synthesis. patonlab.comacs.org

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